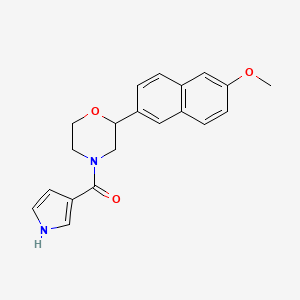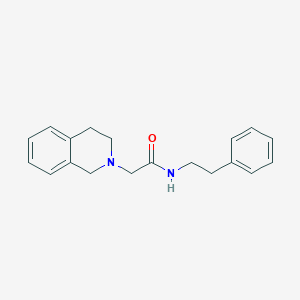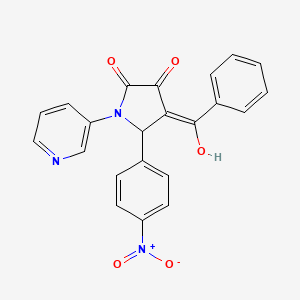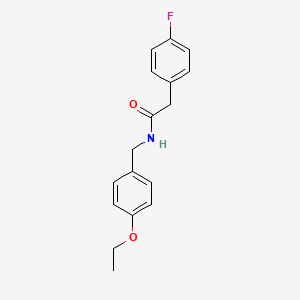![molecular formula C13H16ClNO B5356274 N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B5356274.png)
N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring substituted with a phenyl group and an ethanamine moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride typically involves the reaction of 5-phenylfuran-2-carbaldehyde with ethanamine under reductive amination conditions. The reaction is often catalyzed by molecular sieves and trifluoroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes like sirtuin 2.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes. For instance, it has been identified as a potent inhibitor of sirtuin 2, an enzyme involved in various cellular processes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular pathways related to cancer, neurodegenerative diseases, and metabolic disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Phenylfuran-2-yl)methanamine: A closely related compound with similar structural features but lacking the ethanamine moiety.
2-Methoxy-N-[(5-phenylfuran-2-yl)methyl]ethanamine: Another derivative with a methoxy group substitution.
Uniqueness
N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit sirtuin 2 with high potency makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-14-10-12-8-9-13(15-12)11-6-4-3-5-7-11;/h3-9,14H,2,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSWFUIPAKCJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(O1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)acrylamide](/img/structure/B5356203.png)
![[4-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate](/img/structure/B5356211.png)
![N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5356212.png)
![5-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B5356215.png)

![2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B5356230.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5356235.png)


![4-ethyl-5-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}-1,3-thiazol-2-amine](/img/structure/B5356264.png)
![rel-(1S,3R)-3-amino-N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}cyclopentanecarboxamide hydrochloride](/img/structure/B5356268.png)


![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5356280.png)
